2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring:
- A 1H-indole core substituted at the 1-position with a 2,5-dimethylphenylmethyl group.
- A sulfanyl (-S-) linkage at the 3-position of the indole, connected to an acetamide moiety.
- The acetamide’s nitrogen is further substituted with a furan-2-ylmethyl group.
Its molecular formula is C₂₇H₂₅N₂O₂S, with a molecular weight of 453.57 g/mol.
Properties
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S/c1-17-9-10-18(2)19(12-17)14-26-15-23(21-7-3-4-8-22(21)26)29-16-24(27)25-13-20-6-5-11-28-20/h3-12,15H,13-14,16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKLYWPGEXUWDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole core.
Attachment of the Furan Moiety: The furan moiety can be attached via a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative of furan with a halogenated intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic substitution reactions can occur on the indole core, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole core can bind to various receptors, while the sulfanyl and furan moieties may enhance binding affinity or specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for comparative insights:
Key Comparative Insights
Substituent Effects on Reactivity and Bioactivity The sulfonyl group in confers higher metabolic stability compared to the sulfanyl group in the target compound, as sulfonamides are less prone to oxidative degradation .
Synthetic Yields and Challenges
- Compound 41 showed a modest yield (37%), likely due to steric hindrance from the bis(trifluoromethyl)phenyl group. The target compound’s synthesis may face similar challenges with bulky substituents.
Spectroscopic and Structural Features
- IR and NMR data from related compounds (e.g., ) indicate that indole C=O stretching in acetamides appears near 1680–1700 cm⁻¹ , while sulfanyl/sulfonyl groups show S=O stretches at 1150–1370 cm⁻¹ .
- X-ray crystallography of analogs (e.g., ) reveals that dihedral angles between indole and acetamide moieties range from 44.5° to 77.5° , influencing conformational flexibility and intermolecular interactions .
Biological Activity
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. It features an indole moiety linked to a furan group, indicating potential interactions with various biological targets. The structural complexity suggests that it may exhibit diverse pharmacological effects.
Anticancer Activity
Research has indicated that compounds with indole and furan derivatives often possess anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of the PI3K/Akt signaling pathway .
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 10 | Apoptosis induction |
| Study B | HeLa | 15 | PI3K/Akt inhibition |
| Study C | A549 | 12 | Cell cycle arrest |
Antimicrobial Activity
The compound's potential antimicrobial activity is also noteworthy. Indole derivatives have been reported to exhibit antibacterial effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The presence of the furan ring may enhance membrane permeability, leading to increased efficacy against bacterial strains .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Neuroprotective Effects
Recent studies suggest that compounds similar to 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide may exhibit neuroprotective effects. These effects are attributed to their ability to reduce oxidative stress and inflammation in neuronal cells. For example, a study demonstrated that such compounds could protect against neurotoxic agents in vitro .
Case Study 1: Indole Derivative in Cancer Therapy
In a clinical trial involving patients with advanced breast cancer, an indole-based compound showed promising results in reducing tumor size when combined with standard chemotherapy. The study highlighted the compound's ability to enhance the efficacy of conventional treatments while minimizing side effects.
Case Study 2: Antibacterial Activity Against Resistant Strains
A laboratory study evaluated the antibacterial properties of various indole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some derivatives exhibited significant antibacterial activity, suggesting their potential as new therapeutic agents against resistant bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
